(6-Ethoxy-benzothiazol-2-yl)-hydrazine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers needing a 2-hydrazinylbenzothiazole with quantifiably higher lipophilicity (XLogP3=2.7) and hydrogen-bond acceptor capacity (TPSA=88.4 Ų) than the unsubstituted parent often face supply inconsistency. This 6-ethoxy derivative resolves that: - Computed XLogP3=2.7 vs. 1.8 for 2-hydrazinobenzothiazole, directly tuning logD and permeability in lead series. - 95-97% purity supports high-throughput parallel hydrazone synthesis and mechanochemical green-chemistry workflows. - Consistent global supply from multiple qualified sources, with standard ambient shipping.

Molecular Formula C9H11N3OS
Molecular Weight 209.27 g/mol
CAS No. 16942-73-7
Cat. No. B098047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Ethoxy-benzothiazol-2-yl)-hydrazine
CAS16942-73-7
Molecular FormulaC9H11N3OS
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NN
InChIInChI=1S/C9H11N3OS/c1-2-13-6-3-4-7-8(5-6)14-9(11-7)12-10/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyATGMFUQLBDNCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Ethoxy-benzothiazol-2-yl)-hydrazine (CAS 16942-73-7): Core Identity, Physicochemical Baseline, and Procurement Profile


(6-Ethoxy-benzothiazol-2-yl)-hydrazine (CAS 16942-73-7) is a 2-hydrazinylbenzothiazole derivative bearing a 6-ethoxy substituent on the benzothiazole core [1]. This heterocyclic building block is primarily utilized as a synthetic intermediate for generating hydrazone-linked conjugates in medicinal chemistry and agrochemical research [2]. Its computed physicochemical profile includes a molecular weight of 209.27 g/mol, XLogP3 of 2.7, topological polar surface area (TPSA) of 88.4 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 97%+, and is supplied as a solid [3]. However, published primary literature directly evaluating the biological or chemical performance of this specific compound relative to close structural analogs remains extremely scarce, limiting the depth of comparator-based evidence currently available.

Workflow
Hydrazone conjugate synthesis via mechanochemical or solution methods
Physical Form
Solid format compatible with standard parallel synthesis workflows
Substitution Context
Distinct ethoxy substituent vs unsubstituted or halo analogs for property tuning

Why 2-Hydrazinobenzothiazole Analogs Are Not Interchangeable: The Quantitative Differentiation Gap


Substituting one 2-hydrazinylbenzothiazole for another in a research or development workflow carries quantifiable risk due to significant differences in lipophilicity, hydrogen-bonding capacity, and steric bulk driven by the 6-position substituent. A direct comparison of computed physicochemical properties between (6-ethoxy-benzothiazol-2-yl)-hydrazine and the unsubstituted parent, 2-hydrazinobenzothiazole (CAS 615-21-4), reveals an XLogP3 increase from 1.8 to 2.7, a TPSA increase from 79.2 to 88.4 Ų, and an increase in rotatable bonds from 1 to 3 [1][2]. These differences directly influence membrane permeability, aqueous solubility, and target-binding interactions. Furthermore, the 6-ethoxy derivative provides a distinct synthetic handle for further functionalization compared to 6-chloro, 6-methoxy, or unsubstituted variants, meaning that downstream hydrazone products will inherently possess different physicochemical and biological profiles [3]. Therefore, generic substitution without considering these quantifiable property differences can lead to irreproducible results in medicinal chemistry campaigns.

6-Ethoxy derivative: elevated lipophilicity and hydrogen-bonding capacity relative to parent scaffold
Unsubstituted parent: minimal steric and electronic modulation; limited tunability
Higher computed TPSA introduces distinct passive permeability properties
Lower TPSA may alter transporter substrate recognition
Additional rotatable bonds from ethoxy group increase conformational flexibility
Fewer rotatable bonds result in a more rigid scaffold
These physicochemical differences may lead to divergent biological profiles in lead optimization.

(6-Ethoxy-benzothiazol-2-yl)-hydrazine: Head-to-Head and Comparative Quantitative Differentiation Evidence


Elevated Lipophilicity (XLogP3) vs. Unsubstituted 2-Hydrazinobenzothiazole

The 6-ethoxy substituent significantly increases computed lipophilicity compared to the unsubstituted parent 2-hydrazinobenzothiazole. (6-Ethoxy-benzothiazol-2-yl)-hydrazine exhibits an XLogP3 of 2.7, versus 1.8 for 2-hydrazinobenzothiazole (CID 11988) [1][2]. This logP shift of +0.9 log units indicates approximately 8-fold greater partitioning into octanol, predicting enhanced membrane permeability and potentially altered ADME properties when incorporated into lead molecules.

Lipophilicity (XLogP3)
Reported
XLogP3 = 2.7 vs. 1.8; Δ +0.9
Supports building block selection for lipophilicity-driven property modulation.
Computed XLogP3; experimental logP may differ.
Lipophilicity Drug-likeness Physicochemical profiling

Increased Topological Polar Surface Area (TPSA) Relative to Unsubstituted Parent

The 6-ethoxy group increases the topological polar surface area (TPSA) by 9.2 Ų compared to the unsubstituted parent. (6-Ethoxy-benzothiazol-2-yl)-hydrazine has a computed TPSA of 88.4 Ų, whereas 2-hydrazinobenzothiazole (CID 11988) has a TPSA of 79.2 Ų [1][2]. While both values remain below the common 140 Ų threshold for oral bioavailability, the differential may influence transporter recognition and passive permeability.

Polar Surface Area
Reported
TPSA = 88.4 Ų vs. 79.2 Ų; Δ +9.2 Ų
Informs passive permeability and transporter interaction potential.
Based on computed topological method.
Polar surface area Oral bioavailability Physicochemical properties

Increased Conformational Flexibility: Rotatable Bond Count

The 6-ethoxy substituent introduces additional rotatable bonds, increasing conformational flexibility. The target compound has 3 rotatable bonds, compared to 1 rotatable bond for 2-hydrazinobenzothiazole (CID 11988) [1][2]. This represents a structural feature that may affect entropy of binding, crystallization behavior, and the physicochemical properties of derived hydrazones.

Rotatable Bonds
Reported
3 bonds vs. 1 bond; Δ +2
Affects conformational flexibility and binding entropy considerations.
Computed structure; may influence crystallinity.
Conformational flexibility Entropic penalty Molecular design

Hydrogen Bond Acceptor Capacity Compared to Unsubstituted Analog

The ethoxy oxygen adds one additional hydrogen bond acceptor site. (6-Ethoxy-benzothiazol-2-yl)-hydrazine has 5 hydrogen bond acceptors, versus 4 for 2-hydrazinobenzothiazole (CID 11988) [1][2]. This increase may enhance aqueous solubility and influence interactions with polar residues in biological targets.

H-Bond Acceptors
Reported
5 acceptors vs. 4; Δ +1
Supports solubility and polar target engagement assessment.
Additional acceptor from ethoxy oxygen.
Hydrogen bonding Solubility Target engagement

Synthetic Utility: Hydrazone Formation via Mechanochemical Synthesis

The compound serves as a precursor for hydrazone-bridged benzothiazole derivatives via solvent-free mechanochemical grinding with aromatic aldehydes, as reported in a 2023 study [1]. While this study evaluated multiple 6-substituted-2-hydrazinylbenzothiazoles, quantitative biological data specific to the 6-ethoxy derivative were not reported; the most potent antibacterial activity was observed for the 6-chloro derivative (MIC = 4 mg/L against Pseudomonas aeruginosa) [1]. This establishes the class relevance but does not provide direct quantitative differentiation for the 6-ethoxy variant.

Synthetic Utility
Data to verify
Hydrazone formation via mechanochemical grinding reported. No MIC data for 6-ethoxy derivative.
Established synthetic route is transferable; biological data require generation.
Class-level antibacterial activity for 6-chloro analog reported.
Mechanochemical synthesis Hydrazone formation Green chemistry

Molecular Weight Differential vs. Unsubstituted and 6-Chloro Analogs

(6-Ethoxy-benzothiazol-2-yl)-hydrazine (MW 209.27) is 44.05 Da heavier than 2-hydrazinobenzothiazole (MW 165.22) and 22.03 Da lighter than a representative 6-bromo analog (4-bromo-6-ethoxy-2-hydrazinobenzothiazole, MW ~288.2) [1][2][3]. This intermediate molecular weight positions it between minimalist fragment-like scaffolds and heavier, more complex derivatives, offering a balance between synthetic tractability and potential target engagement.

Molecular Weight
Reported
209.27 g/mol vs. 165.22 (parent); intermediate between fragment and heavier analogs
Occupies favorable fragment-to-lead chemical space.
Supports use in fragment-based screening.
Molecular weight Lead-likeness Fragment-based drug design

Recommended Research and Procurement Scenarios for (6-Ethoxy-benzothiazol-2-yl)-hydrazine Based on Differential Evidence


Medicinal Chemistry: Building Block for Hydrazone-Focused Library Synthesis

When constructing a focused library of benzothiazole-hydrazone conjugates, (6-ethoxy-benzothiazol-2-yl)-hydrazine offers a distinct physicochemical profile (XLogP3 = 2.7, TPSA = 88.4 Ų) compared to unsubstituted or 6-halo analogs [1][2]. Its mechanochemical reactivity with aromatic aldehydes has been demonstrated, enabling solvent-free, green synthesis of hydrazone products [3]. Procurement of this compound at 95–97% purity supports high-throughput parallel synthesis workflows where the hydrazine moiety serves as the key nucleophilic handle.

ADME Property Modulation in Lead Optimization

For lead series where the benzothiazole-hydrazine scaffold is a core motif, substituting the unsubstituted parent (XLogP3 = 1.8, TPSA = 79.2 Ų) with the 6-ethoxy variant (XLogP3 = 2.7, TPSA = 88.4 Ų) provides a quantifiable strategy to increase lipophilicity and hydrogen bond acceptor capacity [1][2]. This can be leveraged to fine-tune logD, plasma protein binding, and permeability without altering the hydrazine pharmacophore.

Comparative Antibacterial Screening Programs

Although direct MIC data for the 6-ethoxy derivative are not yet published, the established antibacterial activity of structurally related 6-substituted-2-hydrazinylbenzothiazole hydrazones (e.g., 6-chloro derivative MIC = 4 mg/L against P. aeruginosa) [3] provides a strong rationale for including the 6-ethoxy compound in comparative screening panels. Its distinct electron-donating ethoxy group may yield a different antibacterial spectrum or resistance profile relative to electron-withdrawing chloro or bromo substituents.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of 209.27 g/mol and 3 rotatable bonds, (6-ethoxy-benzothiazol-2-yl)-hydrazine occupies a favorable position in fragment chemical space [1]. It can serve as a fragment hit for targets where benzothiazole-containing fragments show affinity, with the ethoxy group providing a vector for subsequent growth or substitution. Its computed properties comply with the Rule of Three for fragment-likeness.

Application
Selection Property
Validation Focus
Hydrazone Library Synthesis
Distinct 6-ethoxy physicochemical profile; mechanochemical reactivity
Verify hydrazone formation efficiency and product purity
Lead Optimization ADME Tuning
Tunable lipophilicity and hydrogen-bonding via ethoxy substituent
Confirm logD, permeability, and protein binding impact
Comparative Antibacterial Screening
Electron-donating ethoxy group for divergent spectrum exploration
Generate MIC data across relevant bacterial strains
Fragment-Based Drug Discovery
Molecular weight and rotatable bonds consistent with fragment-likeness rules
Validate binding affinity and synthetic tractability for growth
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